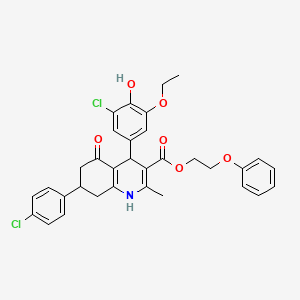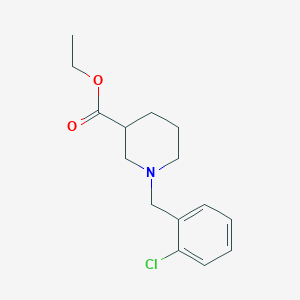![molecular formula C26H24N4O3 B5214867 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5214867.png)
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cell proliferation and survival. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone has various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. Additionally, this compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress in cancer cells.
Advantages and Limitations for Lab Experiments
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone has several advantages for lab experiments. This compound is relatively easy to synthesize and is stable under various conditions. Additionally, this compound has potent anti-cancer activity, making it a valuable tool for cancer research. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the potential side effects of this compound and its safety for use in humans.
Synthesis Methods
The synthesis of 4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone has been achieved using various methods. One of the most common methods involves the reaction of 3,4-dimethylacetophenone with 5-nitro-2-(1-pyrrolidinyl)aniline in the presence of phosphorus oxychloride and dimethylformamide. The resulting intermediate is then treated with phthalic anhydride in the presence of acetic anhydride and sulfuric acid to yield the final product.
Scientific Research Applications
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-2-(5-nitro-2-pyrrolidin-1-ylphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-17-9-10-19(15-18(17)2)25-21-7-3-4-8-22(21)26(31)29(27-25)24-16-20(30(32)33)11-12-23(24)28-13-5-6-14-28/h3-4,7-12,15-16H,5-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPYDZGXBHJLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethylphenyl)-2-[5-nitro-2-(pyrrolidin-1-yl)phenyl]phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)
![[1-(3-cyclohexen-1-ylmethyl)-3-piperidinyl]methanol](/img/structure/B5214793.png)

![4-{[1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5214817.png)



![1-[2-(allyloxy)benzyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5214853.png)
![N-[3-(benzyloxy)benzyl]-2-chloroaniline](/img/structure/B5214854.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5214871.png)

![3,5-dichloro-N-{[3-(4-methylphenyl)-1-adamantyl]methyl}benzamide](/img/structure/B5214880.png)
![3-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5214881.png)